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Compound Focus: Alisporivir

CAS No.: 254435-95-5

Cat. No.: S517974

Comparative Overview of Alisporivir and NIM811

The table below summarizes the key characteristics and experimental efficacy data for Alisporivir and

NIMS811.

Feature Alisporivir (DEB-025) NIM811
Class Non-immunosuppressive Cyclophilin Non-immunosuppressive
Inhibitor (Host-Targeting Antiviral) Cyclophilin Inhibitor (Host-Targeting
Antiviral)
Origin Cyclosporine A derivative [1] Cyclosporine A derivative [2]
Immunosuppression No (calcineurin binding abolished) [1] No [2]
[3]
Mechanism of Action  Binds to Cyclophilin A, inhibiting its Binds to Cyclophilin A, inhibiting its
PPlase activity; disrupts viral PPlase activity [4].

replication complexes [1] [4].

Antiviral Spectrum HCV (Genotypes 1-4) [1], HBV [5], HCV [4], HBV [5], Coronaviruses
Coronaviruses [6], HIV-1 [1] [6]
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Feature Alisporivir (DEB-025) NiM811

HCV Replicon ICso Low nanomolar range (e.g., sub-100 Information not specified in search
nM) [1] results

HBYV In Vitro Efficacy Dose-dependent reduction of HBV Dose-dependent reduction of HBV
DNA and HBsAg (at pyg/mL DNA and HBsAg (at pg/mL
concentrations) [5] concentrations) [5]

Coronavirus In Vitro Low micromolar range (similar to CsA)  Low micromolar range (similar to

ECso [6] CsA) [6]

Clinical Development  Phase Il (Clinical hold due to Phase | (No further development
pancreatitis cases) [3] reported) [2]

| Key Clinical HCV Data | - Phase I (HIV/HCV): Mean HCV RNA reduction of -3.6 logio after 14 days
[1].

¢ Phase II: Viral load drop of -5.09 logio with PeglFNa [1]. | Information not available in search results |

Detailed Experimental Data and Protocols

The efficacy data in the table above is derived from specific experimental models. Here are the detailed

methodologies for key experiments.

HCV Replicon Assay

This is a standard in vitro test to assess antiviral activity against HCV replication.

¢ Objective: To determine the concentration of a compound that inhibits 50% of HCV replication (ECso)
in a cell culture system.
e Cell Line: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon. These cells
continuously replicate HCV RNA but do not produce infectious viral particles [1].
¢ Protocol:
o Replicon cells are seeded into multi-well plates.
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After 24 hours, cells are treated with a range of concentrations of Alisporivir, NIM811, or a
control compound (e.g., DMSO).

The culture medium with the compounds is refreshed every 24-48 hours.

After 72-96 hours of incubation, total RNA is extracted from the cells.

HCV RNA levels are quantified using quantitative RT-PCR (Reverse Transcription Polymerase
Chain Reaction).

Cell viability is assessed in parallel (e.g., via MTS assay) to ensure the antiviral effect is not due
to cytotoxicity.

e Data Analysis: The ECso is calculated by plotting the compound concentration against the
percentage of HCV RNA inhibition. The CCso (cytotoxic concentration 50%) is also determined. The
Selectivity Index (Sl = CCso | ECso0) indicates the compound's safety window [1].

HBYV Cell Culture Models

These experiments evaluate the effect of compounds on the entire HBV life cycle.

Objective: To measure the reduction of HBV DNA and viral antigens (HBsAQ) in cell cultures.
Cell Lines & Systems [5]:

o

[e]

HepG2.2.15: A human hepatoma cell line stably transfected with a HBV genome, which
constitutively produces complete HBV virions and subviral particles.

HBV-Infected HepaRG: Terminally differentiated HepaRG cells that are susceptible to HBV
infection, modeling a more physiologically relevant infection.

Protocol:

o

o

Cells are treated with various concentrations of the cyclophilin inhibitors.

Culture supernatants are collected every few days to monitor secreted HBV DNA (via PCR)
and HBsAg (via ELISA - Enzyme-Linked Immunosorbent Assay).

At the end of the experiment, cells are lysed to analyze intracellular HBV DNA (Southern
blotting or PCR) and intracellular HBsAg.

Data Analysis: The levels of HBV DNA and HBsAg in treated samples are compared to those in
untreated controls to determine the percentage reduction [5].

Mechanism of Action: Disrupting Viral Replication

Both Alisporivir and NIM811 exert their antiviral effects by targeting the host protein Cyclophilin A

(CypA), not the virus itself. The following diagram illustrates this shared host-targeting mechanism and its

consequences for HCV replication.
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This host-targeting mechanism provides a high barrier to viral resistance and is effective across diverse

virus genotypes and families, explaining the broad-spectrum antiviral activity observed [1] [6] [4].

Efficacy Conclusions and Development Status

¢ Alisporivir demonstrated strong efficacy in early clinical trials for HCV, both as monotherapy and
in combination with standard treatments, showing particular promise in interferon-free regimens [1]
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[3]. However, its Phase IIl development was placed on full clinical hold by the FDA due to cases of
acute pancreatitis [3].

e For NIM811, comprehensive clinical efficacy data is lacking in the provided search results, as its
development appears to have stalled at an earlier stage [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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